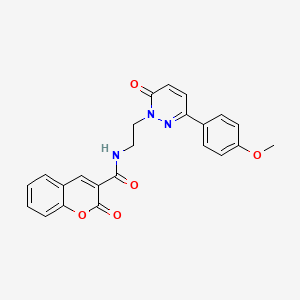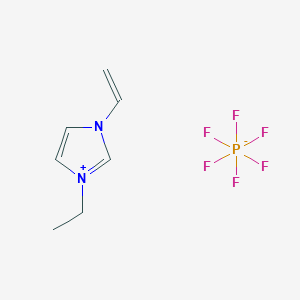![molecular formula C16H22N4O3S2 B2613214 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane CAS No. 1903886-51-0](/img/structure/B2613214.png)
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane is a complex organic compound featuring both imidazole and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
Target of Action
The compound contains an imidazole ring, which is a key component in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Imidazole rings are found in many important biological molecules, including histidine and the purine bases adenine and guanine .
Pharmacokinetics
The presence of the imidazole ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their functionalization and coupling to form the final product. Common reagents used in these reactions include various sulfonyl chlorides, carbonyl compounds, and diazepane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(1H-imidazol-4-yl)sulfonyl]-4-(thiophene-2-carbonyl)-1,4-diazepane
- 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)-1,4-diazepane
- 1-[(1H-imidazol-4-yl)sulfonyl]-4-(4-methylfuran-2-carbonyl)-1,4-diazepane
Uniqueness
The uniqueness of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-12-9-14(24-11-12)16(21)19-5-4-6-20(8-7-19)25(22,23)15-10-18(3)13(2)17-15/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCSQYBKLZYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)
![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2613138.png)
![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2613141.png)
![3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)
![7-(4-chlorophenyl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)

![4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2613151.png)

